2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound containing both the pyrazole and isoindole moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid: This compound shares the pyrazole ring but differs in the rest of the structure.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar pyrazole moiety but different substituents.
Uniqueness
What sets 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione apart is its unique combination of the pyrazole and isoindole structures, which may confer distinct chemical and biological properties not found in the similar compounds .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[(1-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-12-9-10-20(18-12)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11H2 |
InChI Key |
UCWNVIUGRCBTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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